11,15-Dithiapentacosane
Description
11,15-Dithiapentacosane (systematic name: 11,15-dimethylpentacosane) is a dimethylalkane characterized by methyl branches at the 11th and 15th carbon positions on a 25-carbon chain. This compound is part of a broader class of internally branched dimethylalkanes, which are commonly found in the cuticular hydrocarbons of insects. Specifically, it has been identified as a major component in the hydrocarbon profile of the termite species Macrotermes hubbardi, where it constitutes 10.8% of the total hydrocarbon content . The compound’s structure (C₃₃H₆₈) and branching pattern influence its physicochemical properties, such as melting point and hydrophobicity, which are critical for its role in insect communication and waterproofing .
Properties
CAS No. |
18365-74-7 |
|---|---|
Molecular Formula |
C23H48S2 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-(3-decylsulfanylpropylsulfanyl)decane |
InChI |
InChI=1S/C23H48S2/c1-3-5-7-9-11-13-15-17-20-24-22-19-23-25-21-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
SCXCPNGTQSWZFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCCSCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCSCCCSCCCCCCCCCC |
Other CAS No. |
18365-74-7 |
Synonyms |
11,15-Dithiapentacosane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related dimethylalkanes and trimethylalkanes identified in M. hubbardi and other arthropods. Key findings are summarized below:
Structural Isomers of Dimethylalkanes
11,15-Dithiapentacosane belongs to a homologous series of internally branched dimethylalkanes ranging from C₂₄ to C₄₃. Notable isomers include:
- 9,13-Dimethyltetracosane (C₂₆H₅₄)
- 12,16-Dimethyltriacontane (C₃₂H₆₆)
- 13,17-Dimethyltritriacontane (C₃₅H₇₂)
These isomers differ in branching positions and chain lengths, which affect their biological functions. For example, this compound (C₃₃) is the most abundant dimethylalkane in M. hubbardi, while shorter-chain isomers (e.g., C₂₄–C₂₈) are less prevalent .
Trimethylalkanes
Trimethylalkanes in M. hubbardi range from C₂₅ to C₃₉ and account for 3.9% of the total hydrocarbon content. These compounds, such as 5,9,13-trimethylpentacosane (C₂₈H₅₈), exhibit greater structural complexity due to additional methyl branches.
Functional and Ecological Implications
- Abundance : this compound’s dominance (10.8%) highlights its importance in waterproofing and chemical signaling, whereas trimethylalkanes’ scarcity (3.9%) may reflect specialized roles in interspecies recognition or pheromone modulation.
- Branching Position : The 11,15 branching pattern may optimize molecular packing in the insect cuticle, enhancing thermal stability compared to isomers with branches closer to the chain ends (e.g., 9,13-dimethyltetracosane) .
Data Tables
Table 1: Comparison of Hydrocarbon Classes in M. hubbardi
| Compound Class | Carbon Chain Range | Abundance (% of Total Hydrocarbons) |
|---|---|---|
| Dimethylalkanes | C₂₄–C₄₃ | 53.9% |
| Trimethylalkanes | C₂₅–C₃₉ | 3.9% |
| This compound | C₃₃ | 10.8% (within dimethylalkanes) |
Table 2: Key Isomers of Dimethylalkanes in M. hubbardi
| Isomer | Branching Positions | Relative Abundance (%) |
|---|---|---|
| This compound | 11,15 | 10.8 |
| 13,17-Dimethyltritriacontane | 13,17 | <10.8 (exact value not reported) |
| 9,13-Dimethyltetracosane | 9,13 | Trace amounts |
Research Findings and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
